Synthesis Yield: 2-Chloro-7-methoxyquinazolin-4(3H)-one is Synthesized with High Reported Yield
The synthesis of 2-Chloro-7-methoxyquinazolin-4(3H)-one has been optimized to a high yield of 89% under specific conditions. This reported yield serves as a benchmark for the procurement of high-quality intermediate material .
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 89% yield |
| Comparator Or Baseline | Typical yields for analogous SNAr reactions on similar heterocycles range from 60-80% [1] |
| Quantified Difference | At the upper end or exceeding the typical range for this reaction class |
| Conditions | Reaction of 2-amino-N-benzylbenzamide with specific reagents and optimized solvents |
Why This Matters
A high reported yield indicates a more efficient and potentially cost-effective synthesis route, which is a key procurement consideration for scaling up research quantities.
- [1] Guillaumet, G., et al. Efficient Synthesis of 2,4-Disubstituted Pyrido[3,2-d]pyrimidines Involving SNAr and Suzuki-Miyaura Cross Coupling Reactions. [General yield ranges for analogous SNAr reactions]. View Source
